Dipropyl carbonate is an organic compound with the molecular formula C₇H₁₄O₃, classified as a dialkyl carbonate. It appears as a colorless liquid and has a sweet odor, making it suitable for various applications in chemical synthesis and industrial processes. The compound is produced by the esterification of carbonic acid with propanol, resulting in two propyl groups attached to the carbonate functional group. Its physical properties include a boiling point of approximately 168 °C and a density of 0.9107 g/cm³ at 50 °C .
Currently, there is no significant research on the specific mechanism of action of DPC in biological systems.
Several methods exist for synthesizing dipropyl carbonate:
Interaction studies involving dipropyl carbonate primarily focus on its reactivity with other alcohols and carbonates. These studies help elucidate its behavior in transesterification reactions and its compatibility with various solvents and reagents in organic synthesis . Further research is needed to explore its interactions within biological systems and environmental contexts.
Dipropyl carbonate shares similarities with other dialkyl carbonates but exhibits unique characteristics that differentiate it from these compounds:
| Compound Name | Molecular Formula | Boiling Point | Unique Features |
|---|---|---|---|
| Dimethyl Carbonate | C₃H₈O₃ | 90 °C | Lower boiling point; more volatile |
| Diethyl Carbonate | C₄H₁₀O₄ | 126 °C | Higher boiling point; more commonly used as solvent |
| Di-n-butyl Carbonate | C₈H₁₈O₄ | 198 °C | Higher molecular weight; less soluble in water |
Dipropyl carbonate's unique properties make it particularly suitable for specific applications where lower toxicity and favorable solvent characteristics are desired.
The transesterification route represents one of the most efficient and widely studied pathways for dipropyl carbonate (DPC) synthesis. This approach typically involves the reaction between dimethyl carbonate (DMC) and propyl alcohol over various catalytic systems. The general reaction can be represented as:
CH₃OCOOCH₃ + 2CH₃CH₂CH₂OH → CH₃CH₂CH₂OCOOCH₂CH₂CH₃ + 2CH₃OH
Mesoporous silica materials have emerged as excellent catalyst supports due to their high surface area, tunable pore sizes, and ability to accommodate active metal species. Among these systems, potassium nitrate supported on MCM-48 (KNO₃/MCM-48) has demonstrated promising catalytic performance in the synthesis of dipropyl carbonate.
The KNO₃/MCM-48 catalyst system utilizes the unique structural properties of mesoporous silica, which provides accessible active sites for the transesterification reaction. The catalytic behavior is significantly influenced by the KNO₃ loading, with optimal performance typically achieved at moderate loading levels. The high surface area of MCM-48 ensures good dispersion of the active potassium species, while its ordered mesoporous structure facilitates mass transport during the reaction.
Research indicates that the basic sites generated by the interaction between potassium species and the silica support play a crucial role in activating both the dimethyl carbonate and propyl alcohol molecules. This activation facilitates the nucleophilic attack of the alkoxy group on the carbonyl carbon, leading to the formation of the desired dipropyl carbonate product.
Zeolites, particularly Hβ zeolites, have been extensively investigated as supports for potassium salt catalysts in the synthesis of dipropyl carbonate. The microporous nature of zeolites, combined with their inherent acidity and high thermal stability, makes them attractive candidates for heterogeneous catalysis in transesterification reactions.
Studies on Hβ zeolite-supported K₂CO₃ catalysts have revealed impressive catalytic performance in the transesterification of dimethyl carbonate with propyl alcohol. The optimal catalyst composition was determined to be Hβ with 28% K₂CO₃-loading, which delivered 94.4% conversion of dimethyl carbonate and 58.7% selectivity toward dipropyl carbonate under optimized conditions.
The reaction parameters have been carefully investigated to maximize conversion and selectivity:
Table 1: Optimized Reaction Conditions for DPC Synthesis over Hβ-Supported K₂CO₃ Catalysts
| Parameter | Optimum Value | Effect on Reaction |
|---|---|---|
| K₂CO₃ Loading | 28% | Maximum catalytic activity |
| Molar Ratio (n-PrOH:DMC) | 3:1 | Favorable equilibrium shift |
| Reaction Temperature | 363 K (90°C) | Balance between kinetics and thermodynamics |
| Reaction Time | 10 hours | Complete conversion with minimal side reactions |
XRD analyses have indicated that the structure of Hβ zeolite gradually deforms with increasing K₂CO₃ loading. Nitrogen physisorption studies revealed that the improved catalytic activity at the optimal K₂CO₃ loading (28%) can be attributed to a balance between sufficient active sites and favorable surface area with appropriate pore diameter.
The catalyst also demonstrated excellent reusability, with infrared spectroscopy confirming minimal structural changes after 10 hours of reaction, further enhancing its potential for industrial applications.
Activated carbon (AC) has emerged as a promising support for K₂CO₃ in the synthesis of dipropyl carbonate due to its high surface area, chemical inertness, and excellent thermal stability. Studies have demonstrated that K₂CO₃/AC catalysts exhibit superior catalytic activity compared to other base catalysts in the transesterification of dimethyl carbonate with propyl alcohol.
The catalytic performance of K₂CO₃/AC systems is significantly influenced by several parameters:
Table 2: Critical Parameters for K₂CO₃/AC Catalytic Systems in DPC Synthesis
| Parameter | Optimal Value | Impact on Performance |
|---|---|---|
| K₂CO₃ Loading | 15% | Maximizes active site dispersion |
| Catalyst Dosage | 5% | Balances reaction rate and selectivity |
| Reaction Time | 5 hours | Optimal DPC yield |
| Temperature | Atmospheric pressure conditions | Energy-efficient process |
The catalytic mechanism involves the activation of propyl alcohol by the basic sites on the K₂CO₃/AC catalyst, followed by nucleophilic attack on the carbonyl carbon of dimethyl carbonate. This mechanism proceeds through a tetrahedral intermediate, which subsequently eliminates methanol to form the desired dipropyl carbonate product.
Reusability studies demonstrated that the K₂CO₃/AC catalyst maintained 85.1% of its initial activity after three consecutive reaction cycles, indicating good stability and potential for industrial applications.
Electrochemical methods represent an emerging and environmentally benign approach for dipropyl carbonate synthesis. Recent research has explored the electrochemical conversion of carbon dioxide (CO₂) with alcohols to form organic carbonates, including dipropyl carbonate.
Spectro-electrochemical studies have provided valuable insights into the reaction mechanism. Investigations using in-situ FTIR spectroscopy have revealed that the formation of organic carbonates occurs through the electrochemical reduction of CO₂ to CO, followed by its reaction with alkoxy species derived from the alcohol.
The electrochemical synthesis of dipropyl carbonate typically involves:
Studies indicate that the electrocatalytic activation and conversion of CO₂ can be achieved using platinum electrodes in systems containing ionic liquids, basic compounds, and alcohols under ambient conditions. For instance, in a 1-butyl-3-methylimidazolium bromide (bmimBr)-MeOK-MeOH system, dimethyl carbonate has been effectively synthesized without the need for methyl iodide or other organic additives.
This electrochemical approach offers several advantages:
Another promising approach for dipropyl carbonate synthesis involves the use of propylene carbonate as a feedstock. Propylene carbonate is a cyclic carbonate ester derived from propylene glycol, characterized by its high dielectric constant (64) and molecular dipole moment (4.9 D).
The integration of propylene carbonate into the synthesis of dipropyl carbonate can follow multiple pathways:
Direct transesterification: Propylene carbonate can undergo transesterification with propanol to form dipropyl carbonate. This reaction typically requires basic catalysts similar to those used in dimethyl carbonate transesterification.
Alcoholysis of propylene carbonate: The ring-opening of propylene carbonate by propanol yields hydroxypropyl propyl carbonate, which can undergo further transesterification to form dipropyl carbonate.
Tandem processes: These involve the synthesis of propylene carbonate from CO₂ and propylene oxide, followed by its conversion to dipropyl carbonate, thus providing an integrated CO₂ utilization pathway.
Studies on calcined hydrotalcite-like compounds containing lanthanum have shown promising results for the selective synthesis of dipropyl carbonate via transesterification routes. These Mg-Al composite oxides containing La demonstrate enhanced basicity, which facilitates the transesterification reaction between dimethyl carbonate and n-propanol.
Table 3: Thermophysical Properties of Dipropyl Carbonate Compared to Other Organic Carbonates
| Property | Dimethyl Carbonate | Diethyl Carbonate | Dipropyl Carbonate |
|---|---|---|---|
| Molecular Weight | 90.08 | 118.13 | 146.19 |
| Boiling Point (°C) | 90-91 | 126-128 | 167-168 |
| Density (g/mL at 25°C) | 1.069 | 0.975 | 0.944 |
| Vapor Pressure (25°C) | 5.3 kPa | 1.43 kPa | 1.7 mm Hg |
| Solubility in Water (g/L) | 139 | 13.9 | 4.1 |
The thermophysical properties of dipropyl carbonate, as compared to other organic carbonates, highlight its potential as a higher boiling, less volatile alternative with reduced water solubility, making it suitable for applications requiring these characteristics.
The catalytic performance of K₂CO₃-based systems is intrinsically linked to base strength, active site distribution, and metal-support interactions. Studies demonstrate that K₂CO₃ supported on activated carbon (AC) achieves 58.7% DPC selectivity at 94.4% DMC conversion under optimized conditions, outperforming analogous catalysts using γ-Al₂O₃ or zeolitic supports [1] [2]. The superior activity arises from the synergistic combination of moderate basicity (pKb ≈ 11.6) and the ability of AC to stabilize K⁺ ions through π-electron interactions with graphitic domains [6].
Critical parameters governing catalytic efficiency include:
| Catalyst Property | Optimal Range | Impact on DPC Yield |
|---|---|---|
| K₂CO₃ Loading | 15–28 wt% | Maximizes active sites without pore blockage [1] [2] |
| Surface Basicity | 0.8–1.2 mmol CO₂/g | Balances transesterification rate vs. side reactions [6] |
| Crystallite Size | <10 nm | Enhances dispersion and accessibility [1] |
The base strength hierarchy follows K₂CO₃/AC > K₂CO₃/Hβ > K₂CO₃/γ-Al₂O₃, correlating directly with turnover frequencies of 12.3, 9.8, and 6.4 h⁻¹ respectively [1] [2] [6]. Infrared spectroscopy reveals that Bronsted basic sites (O²⁻) preferentially adsorb DMC’s carbonyl group, while Lewis acidic sites (K⁺) coordinate propanol’s hydroxyl group, aligning reactants for nucleophilic attack [1] [6].
Support pore architecture governs mass transfer limitations and active site availability. Activated carbon’s hierarchical pore structure (micropores <2 nm, mesopores 2–50 nm) demonstrates superior performance compared to Hβ zeolite’s uniform micropores (<1 nm):
| Support Type | Surface Area (m²/g) | Pore Volume (cm³/g) | DPC Yield (%) |
|---|---|---|---|
| AC | 950–1200 | 0.85–1.20 | 58.7 |
| Hβ Zeolite | 680–720 | 0.25–0.30 | 49.2 |
| γ-Al₂O₃ | 200–250 | 0.40–0.50 | 32.1 |
Data compiled from [1] [2] [6]
Mesopores in AC facilitate rapid diffusion of DMC (kinetic diameter 0.48 nm) and propanol (0.42 nm), reducing internal diffusion limitations. In contrast, Hβ’s narrower pores impose steric constraints, decreasing apparent reaction rates by 23% compared to AC-supported catalysts [2]. Nitrogen physisorption shows that optimal K₂CO₃/AC catalysts maintain >80% of the support’s original pore volume after loading, preserving transport pathways [1].
Industrial implementation requires catalysts maintaining >80% initial activity over 5 regeneration cycles. K₂CO₃/AC exhibits 85.1% retained yield after 3 cycles (5 h reactions at 90°C), outperforming K₂CO₃/Hβ (72.3%) and homogeneous K₂CO₃ (58.9%) [1] [2]. Deactivation mechanisms include:
Regeneration protocols combine thermal treatment and chemical redispersion:
| Step | Conditions | Effect |
|---|---|---|
| Solvent Washing | Ethanol, 60°C, 2 h | Removes 90% physisorbed species |
| Calcination | N₂, 400°C, 3 h | Decomposes oligomers/coke |
| K⁺ Re-impregnation | 5 wt% KNO₃ solution | Restores leached active sites |
X-ray diffraction confirms that this protocol regenerates the original K₂CO₃ crystal structure without forming inactive K silicates or aluminates [1] [6]. Thermogravimetric analysis shows regenerated catalysts have <2% residual carbon deposits versus 9–11% in untreated spent catalysts [1].
Flammable;Irritant